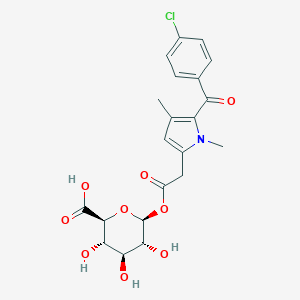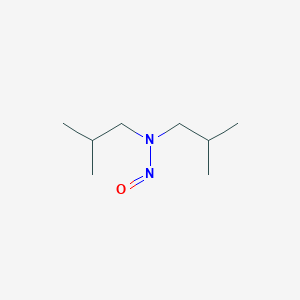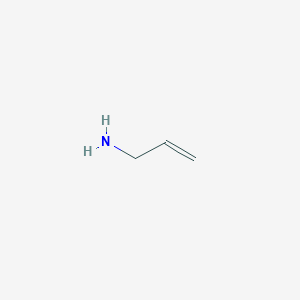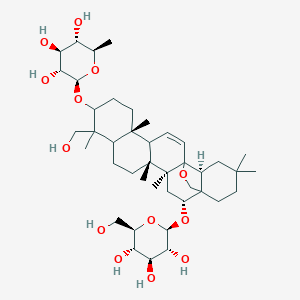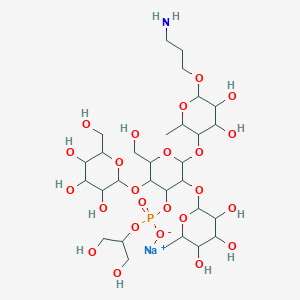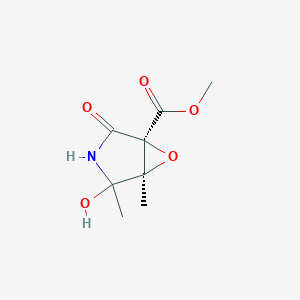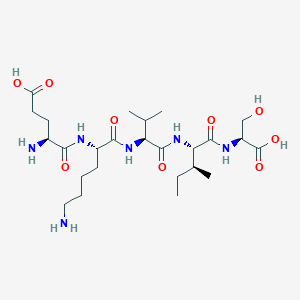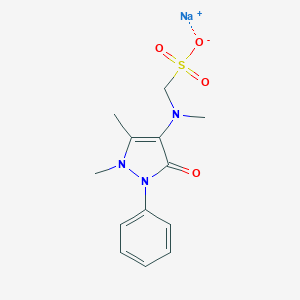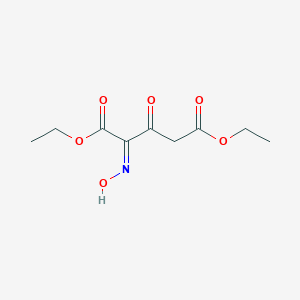
2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester
Descripción general
Descripción
2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester, also known as HOPDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HOPDA is a derivative of pyruvic acid and has been found to possess a wide range of biological and biochemical properties.
Aplicaciones Científicas De Investigación
2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester is in the field of cancer research. Studies have shown that 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new anticancer drugs.
2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester has also been found to possess antioxidant properties. This makes it a potential candidate for the development of new drugs for the treatment of various diseases that are caused by oxidative stress, such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester is not fully understood. However, studies have shown that 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester can inhibit the activity of lactate dehydrogenase, an enzyme that is involved in the production of energy in cells. This leads to a decrease in the production of ATP, the energy currency of cells. This, in turn, leads to a decrease in cell viability and induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester has been found to possess a wide range of biochemical and physiological effects. Studies have shown that 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester can induce apoptosis in cancer cells, inhibit the activity of lactate dehydrogenase, and possess antioxidant properties. 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester has also been found to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester in lab experiments is its low toxicity. 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester has been found to be relatively safe, even at high doses. This makes it a potential candidate for the development of new drugs.
However, one of the limitations of using 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester in lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells in culture. Additionally, the mechanism of action of 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester. One of the most promising areas of research is the development of new anticancer drugs based on 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester can be achieved through the reaction of ethyl acetoacetate and hydroxylamine hydrochloride in the presence of sodium acetate. 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester has been found to possess a wide range of biochemical and physiological effects, including induction of apoptosis in cancer cells, inhibition of lactate dehydrogenase activity, and antioxidant properties. While there are some limitations to using 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester in lab experiments, its low toxicity makes it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester can be achieved through the reaction of ethyl acetoacetate and hydroxylamine hydrochloride in the presence of sodium acetate. The reaction leads to the formation of a white crystalline solid, which is 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester. The purity of the compound can be increased through recrystallization from ethanol.
Propiedades
IUPAC Name |
diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO6/c1-3-15-7(12)5-6(11)8(10-14)9(13)16-4-2/h11H,3-5H2,1-2H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIKFPIGLULSOV-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C(C(=O)OCC)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=C(/C(=O)OCC)\N=O)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618878 | |
| Record name | Diethyl (2Z)-2-(hydroxyimino)-3-oxopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester | |
CAS RN |
996-75-8 | |
| Record name | Diethyl (2Z)-2-(hydroxyimino)-3-oxopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




